molecular formula C17H29NO B1521965 10-Benzylamino-1-decanol CAS No. 1274892-05-5

10-Benzylamino-1-decanol

Cat. No.: B1521965
CAS No.: 1274892-05-5
M. Wt: 263.4 g/mol
InChI Key: PZKWYQBXXXKOOF-UHFFFAOYSA-N
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Description

10-Benzylamino-1-decanol is an organic compound with the molecular formula C17H29NO. It is characterized by a benzylamino group attached to a decanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 10-Benzylamino-1-decanol typically involves the reaction of 1-decanol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

10-Benzylamino-1-decanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-Benzylamino-1-decanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 10-Benzylamino-1-decanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

10-Benzylamino-1-decanol can be compared with other similar compounds, such as:

    10-Amino-1-decanol: This compound has an amino group instead of a benzylamino group, leading to different chemical and biological properties.

    10-Benzylamino-1-dodecanol: This compound has a longer carbon chain, which can affect its solubility and reactivity.

    10-Benzylamino-1-octanol: This compound has a shorter carbon chain, resulting in different physical and chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

10-(benzylamino)decan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c19-15-11-6-4-2-1-3-5-10-14-18-16-17-12-8-7-9-13-17/h7-9,12-13,18-19H,1-6,10-11,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKWYQBXXXKOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274892-05-5
Record name 10-Benzylamino-1-decanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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